molecular formula C27H27FN2O2 B242563 1-(2,3-Dimethylphenyl)-4-(2-fluorophenyl)-3-(4-isopropylphenyl)-2,5-piperazinedione

1-(2,3-Dimethylphenyl)-4-(2-fluorophenyl)-3-(4-isopropylphenyl)-2,5-piperazinedione

Cat. No.: B242563
M. Wt: 430.5 g/mol
InChI Key: YLDLORDMOIHMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethylphenyl)-4-(2-fluorophenyl)-3-(4-isopropylphenyl)-2,5-piperazinedione is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the piperazine family of compounds and is commonly referred to as "DFIPP." In

Scientific Research Applications

DFIPP has been studied extensively for its potential therapeutic applications. It has been shown to have antipsychotic and anxiolytic effects in animal models, making it a potential candidate for the treatment of psychiatric disorders. Additionally, DFIPP has been studied for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.

Mechanism of Action

The exact mechanism of action of DFIPP is not fully understood, but it is believed to act on the dopamine and serotonin systems in the brain. DFIPP has been shown to have a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor. By modulating these systems, DFIPP may be able to exert its therapeutic effects.
Biochemical and Physiological Effects:
DFIPP has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. Additionally, DFIPP has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

DFIPP has a number of advantages for use in lab experiments. It is a highly pure compound that can be synthesized in high yields, making it readily available for research purposes. Additionally, its potential therapeutic applications make it a valuable compound for studying the mechanisms of psychiatric disorders and neurodegenerative diseases. However, there are also limitations to using DFIPP in lab experiments. Its exact mechanism of action is not fully understood, and more research is needed to fully elucidate its therapeutic potential.

Future Directions

There are a number of future directions for research on DFIPP. One potential area of research is the development of novel therapeutic agents based on the structure of DFIPP. Additionally, more research is needed to fully understand the mechanisms of action of DFIPP and its potential therapeutic applications. Finally, more research is needed to fully understand the biochemical and physiological effects of DFIPP and how these effects may contribute to its therapeutic potential.

Synthesis Methods

The synthesis of DFIPP involves a multistep process that begins with the reaction of 2,3-dimethylphenylamine with 2-fluorobenzoyl chloride. The resulting intermediate is then reacted with 4-isopropylphenylhydrazine to form the final product. The synthesis of DFIPP has been optimized to produce high yields and purity, making it a valuable compound for research purposes.

Properties

Molecular Formula

C27H27FN2O2

Molecular Weight

430.5 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-(4-propan-2-ylphenyl)piperazine-2,5-dione

InChI

InChI=1S/C27H27FN2O2/c1-17(2)20-12-14-21(15-13-20)26-27(32)29(23-11-7-8-18(3)19(23)4)16-25(31)30(26)24-10-6-5-9-22(24)28/h5-15,17,26H,16H2,1-4H3

InChI Key

YLDLORDMOIHMKR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)C(C)C)C4=CC=CC=C4F)C

Canonical SMILES

CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)C(C)C)C4=CC=CC=C4F)C

Origin of Product

United States

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